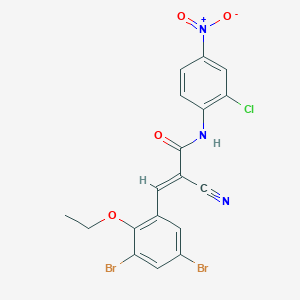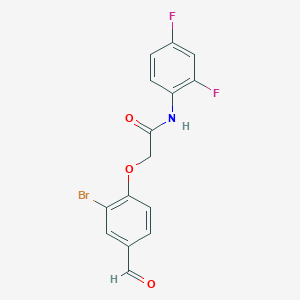![molecular formula C15H12ClFN2O4 B2634538 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide CAS No. 1105209-81-1](/img/structure/B2634538.png)
2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide” is a chemical compound with the molecular weight of 231.65 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques :
- Wang Da-hui (2010) demonstrated the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, a related compound, through acylation and nitration reactions, providing insights into the reaction mechanisms and kinetics (Wang Da-hui, 2010).
- Defeng Xu et al. (2013) outlined a synthesis process for 4-amino-2-fluoro-N-methyl-benzamide, offering a concise method with high yields (Defeng Xu, Xingzhu Xu, Zhiling Zhu, 2013).
Chemical Analysis and Characterization :
- S. Saeed et al. (2013) synthesized and characterized a nickel(II) complex of a similar compound, N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, using various spectroscopic methods. This study highlights the potential for creating metal complexes (S. Saeed, N. Rashid, R. Hussain, J. Jasinski, A. C. Keeley, S. Khan, 2013).
Potential Pharmacological Applications :
- I. Sych et al. (2018) developed quality control methods for a promising anticonvulsant, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity. This research underscores the medicinal potential of nitrobenzamide derivatives (I. Sych, N. Bevz, I. Sych, Maryna V Rakhimova, V. Yaremenko, L. Perekhoda, 2018).
Industrial and Environmental Applications :
- Jiangfeng Guo et al. (2004) studied the adsorption, desorption, and mobility of fomesafen, a compound related to 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide, in Chinese soils. This research is crucial for understanding the environmental impact of such compounds (Jiangfeng Guo, Guonian Zhu, Jian-jun Shi, Jin-he Sun, 2004).
Studies in Molecular Chemistry :
- C. Rhee et al. (1995) developed fluorinated o-aminophenol derivatives for intracellular pH measurement, showcasing the versatility of such compounds in biochemical applications (C. Rhee, L. Levy, R. London, 1995).
Wirkmechanismus
Target of Action
The primary target of the compound 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants and some microorganisms .
Mode of Action
2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide interacts with its target, Protox, by inhibiting its activity . This inhibition disrupts the heme and chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX, a highly photodynamic compound .
Biochemical Pathways
The affected pathway is the heme and chlorophyll biosynthesis pathway. The inhibition of Protox by 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide leads to the accumulation of protoporphyrin IX . This compound, when exposed to light, produces reactive oxygen species that cause lipid peroxidation, protein oxidation, and DNA damage, leading to cell death .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the system .
Result of Action
The molecular and cellular effects of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide’s action include the disruption of heme and chlorophyll biosynthesis, leading to the accumulation of protoporphyrin IX . This accumulation results in the production of reactive oxygen species upon exposure to light, causing oxidative damage and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide. For instance, light exposure can enhance the compound’s toxicity due to the photodynamic nature of accumulated protoporphyrin IX . Other factors such as temperature, pH, and presence of other chemicals can also affect the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c16-14-9-11(19(21)22)3-6-13(14)15(20)18-7-8-23-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSNGNPMDMLRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2634456.png)
![(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2634457.png)
![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)

![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)
![6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634463.png)

![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B2634469.png)
![6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2634471.png)
![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)


